molecular formula C18H14ClN3OS B2832015 6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide CAS No. 1825600-88-1

6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide

Cat. No. B2832015
CAS RN: 1825600-88-1
M. Wt: 355.84
InChI Key: GCPFOTUFWBPBGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR, HPLC, LC-MS, and UPLC . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the stereochemistry of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound could be studied using various analytical techniques. For instance, the reactivity of the thiazole and pyridine rings could be explored. The compound might undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. These properties might include solubility, melting point, boiling point, and stability under various conditions .

Scientific Research Applications

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and studying its reactivity under various conditions. It would also be interesting to study its interactions with biological targets using techniques like molecular docking and molecular dynamics simulations .

properties

IUPAC Name

6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-2-11-22(17(23)14-9-6-10-16(19)20-14)18-21-15(12-24-18)13-7-4-3-5-8-13/h2-10,12H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFOTUFWBPBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide

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